molecular formula C6H10BrNO2 B13290519 1-Bromo-1-nitrocyclohexane

1-Bromo-1-nitrocyclohexane

Cat. No.: B13290519
M. Wt: 208.05 g/mol
InChI Key: JXRGVYLCDXJWLY-UHFFFAOYSA-N
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Description

1-Bromo-1-nitrocyclohexane is an organic compound with the molecular formula C6H10BrNO2 It is a derivative of cyclohexane, where a bromine atom and a nitro group are attached to the same carbon atom

Preparation Methods

1-Bromo-1-nitrocyclohexane can be synthesized through several methods. One common approach involves the bromination of nitrocyclohexane. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective formation of this compound.

Another method involves the nitration of 1-bromocyclohexane. This process uses nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is conducted at low temperatures to prevent over-nitration and to achieve high selectivity for the desired product .

Chemical Reactions Analysis

1-Bromo-1-nitrocyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R). These reactions typically occur under basic conditions and result in the formation of corresponding substituted nitrocyclohexanes.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen (H2) in the presence of a catalyst like palladium on carbon (Pd/C). This reaction produces 1-amino-1-bromocyclohexane.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form cyclohexene derivatives. Common bases used in these reactions include potassium tert-butoxide (KOtBu) and sodium hydride (NaH).

Scientific Research Applications

1-Bromo-1-nitrocyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-1-nitrocyclohexane involves its reactivity towards nucleophiles and reducing agents. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The nitro group, on the other hand, can undergo reduction to form amino derivatives. These reactions are influenced by the electronic and steric effects of the substituents on the cyclohexane ring .

Comparison with Similar Compounds

1-Bromo-1-nitrocyclohexane can be compared with other similar compounds such as:

    1-Chloro-1-nitrocyclohexane: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity due to the difference in the leaving group ability of chlorine versus bromine.

    1-Bromo-2-nitrocyclohexane: The nitro group is positioned at the second carbon, leading to different chemical behavior and reactivity.

    1-Bromo-1-nitrobenzene: An aromatic analog where the cyclohexane ring is replaced by a benzene ring.

Properties

Molecular Formula

C6H10BrNO2

Molecular Weight

208.05 g/mol

IUPAC Name

1-bromo-1-nitrocyclohexane

InChI

InChI=1S/C6H10BrNO2/c7-6(8(9)10)4-2-1-3-5-6/h1-5H2

InChI Key

JXRGVYLCDXJWLY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)([N+](=O)[O-])Br

Origin of Product

United States

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